N-Methyl Fenoldopam Hydrochloride is a synthetic compound derived from fenoldopam, a selective dopamine D1 receptor agonist. This compound is primarily utilized in clinical settings for its vasodilatory effects, particularly in the management of hypertension. The hydrochloride form enhances its solubility and stability, making it suitable for intravenous administration.
Fenoldopam was first synthesized in the 1980s and has since been used in medical applications, particularly for acute blood pressure management. N-Methyl Fenoldopam Hydrochloride is a specific derivative that has been studied for its pharmacological properties and potential advantages over its parent compound.
N-Methyl Fenoldopam Hydrochloride is classified under the following categories:
The synthesis of N-Methyl Fenoldopam Hydrochloride involves several key steps:
The synthesis can be conducted in a laboratory setting using standard organic chemistry techniques such as refluxing, filtration, and crystallization. For example, a typical reaction setup might involve stirring the reactants in methanol at low temperatures followed by purification through recrystallization techniques .
N-Methyl Fenoldopam Hydrochloride has the following molecular formula: . The structure includes:
The molecular weight of N-Methyl Fenoldopam Hydrochloride is approximately 364.25 g/mol. Its structural representation shows significant functional groups that contribute to its biological activity and solubility properties .
N-Methyl Fenoldopam Hydrochloride participates in various chemical reactions typical of amines and aromatic compounds:
The reactivity of N-Methyl Fenoldopam Hydrochloride can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm product formation and purity during synthesis .
N-Methyl Fenoldopam acts primarily as an agonist for dopamine D1-like receptors, leading to vasodilation:
Clinical studies indicate that N-Methyl Fenoldopam has rapid onset of action with significant reductions in blood pressure within minutes of administration .
Relevant analyses include high-performance liquid chromatography for purity assessment and stability testing under various conditions .
N-Methyl Fenoldopam Hydrochloride is primarily used in clinical settings for:
N-Methyl Fenoldopam Hydrochloride (C₁₇H₁₉Cl₂NO₃) is a hydrochloride salt derivative of the dopamine D1 receptor agonist fenoldopam. Its systematic name is 6-chloro-1-(4-hydroxyphenyl)-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7,8-diol hydrochloride. The molecule features a benzazepine core substituted with chlorine at C6, hydroxyl groups at C7/C8/C4ʹ, and an N-methyl group on the azepine nitrogen [5] [10]. Key molecular characteristics include:
Table 1: Molecular Properties of N-Methyl Fenoldopam Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₉Cl₂NO₃ |
CAS Number | 2724762-90-5 |
UNII Identifier | CU3LKP1HM7 |
Hydrogen Bond Donors | 5 |
Hydrogen Bond Acceptors | 7 |
Rotatable Bonds | 1 |
Complexity | 441 |
The compound’s SMILES notation is Cl.CN1CCC2=C(Cl)C(O)=C(O)C=C2C(C1)C3=CC=C(O)C=C3
, and its InChIKey is YJGGPTFGAQRAOX-UHFFFAOYSA-N
[10]. Mass spectrometry confirms the molecular ion peak at m/z 319.78 (free base) and chloride adduct [5].
N-Methyl Fenoldopam Hydrochloride is structurally distinguished from fenoldopam (C₁₆H₁₆ClNO₃) by methylation of the secondary amine. This modification alters key physicochemical and pharmacological properties:
Table 2: Structural and Functional Comparison with Fenoldopam
Parameter | N-Methyl Fenoldopam HCl | Fenoldopam Mesylate |
---|---|---|
Molecular Formula | C₁₇H₁₉Cl₂NO₃ | C₁₇H₂₀ClNO₆S |
Nitrogen Substitution | Tertiary amine | Secondary amine |
Receptor Activity | Inactive at D1 receptors | Potent D1 agonist (Ki <10 nM) |
Pharmacopeial Role | USP Impurity Standard (RS 1269469) | USP API Standard (RS 1269458) |
The synthesis of N-Methyl Fenoldopam Hydrochloride proceeds via reductive alkylation of fenoldopam free base or direct N-methylation of the benzazepine precursor [3] [5]:
Step 1: Precursor Synthesis
2-bromo-1-(4-methoxyphenyl)ethanone undergoes alkylation with homoveratrylamine to form a ketone intermediate. Reduction with sodium borohydride yields the secondary amine, fenoldopam free base [3].
Step 2: N-Methylation
Step 3: Hydrochloride Formation
The N-methyl free base dissolves in anhydrous ethanol, treated with HCl-saturated diethyl ether. Crystallization yields the hydrochloride salt with >98% purity (HPLC) [3] [5].
Optimization Challenges:
Solubility Behavior
N-Methyl Fenoldopam Hydrochloride exhibits pH-dependent solubility:
Table 3: Solubility Profile in Different Solvents
Solvent | Solubility (mg/mL) | Conditions |
---|---|---|
Water (pH 2.0) | >50 | 25°C, stirred 1 hr |
Methanol | 22.5 ± 1.3 | 25°C, sonicated 30 min |
Ethanol | 18.9 ± 0.8 | 25°C, sonicated 30 min |
Dichloromethane | 0.7 ± 0.1 | 25°C, stirred 2 hr |
Stability Under Stress Conditions
Solid-state stability studies confirm that lyophilized powder remains >99% pure for 24 months at –20°C in nitrogen-filled vials [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7